
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride
Overview
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride (C₄₄H₂₈ClMnN₄; molecular weight 703.11 g/mol) is a metalloporphyrin complex characterized by a manganese(III) ion coordinated to a tetraphenylporphyrin macrocycle. This dark green powder exhibits strong absorbance in the visible spectrum (λmax at 467, 566, and 600 nm in aqueous methanol) . Structurally, the manganese(III) center adopts a square-planar geometry, with the chloride ion acting as a counterion. The compound is commercially available with purities ≥94–95% and is utilized in diverse applications, including gas sensing, catalysis, and energy storage .
Key properties include:
- Optical characteristics: High absorbance in visible light, making it suitable for colorimetric sensing .
- Stability: Retains functionality under mechanical agitation and centrifuge conditions, as demonstrated in washable smart textiles .
- Electrochemical activity: Participates in redox reactions, though less catalytic than iron analogs in certain contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through the condensation of pyrrole and benzaldehyde under acidic conditions to form 5,10,15,20-tetraphenylporphyrin.
Metallation: The synthesized tetraphenylporphyrin is then metallated with manganese(iii) chloride. This step involves the reaction of tetraphenylporphyrin with manganese(iii) chloride in a suitable solvent, such as chloroform or dichloromethane, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Catalytic Epoxidation of Olefins
MnTPPCl acts as a catalyst for the epoxidation of alkenes using oxidants like iodosylbenzene or molecular oxygen. The manganese center undergoes redox cycling between Mn(III) and Mn(IV) states during the reaction .
Substrate | Oxidant | Solvent | Conversion (%) | Epoxide Selectivity (%) | Reference |
---|---|---|---|---|---|
Styrene | PhIO | Dichloroethane | 92 | 88 | |
Cyclooctene | O₂ (with ascorbic acid) | Acetonitrile | 85 | 94 | |
1,2-Dihydronaphthalene | m-CPBA | Toluene | 78 | 82 |
Mechanistic Insight :
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The reaction proceeds via a radical intermediate where Mn(IV)=O species abstracts hydrogen from the alkene
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Steric effects from tetraphenylporphyrin substituents influence substrate selectivity
Oxidative Coupling of Amines
Under ambient conditions, MnTPPCl catalyzes the conversion of primary amines to imines with >90% efficiency using tert-butyl hydroperoxide (TBHP) as oxidant . Key characteristics:
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Turnover frequency : 12 h⁻¹ at 25°C
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Functional group tolerance :
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Compatible with -OH, -OCH₃, and halide substituents
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Deactivated by strong electron-withdrawing groups (-NO₂)
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Photoinduced Electron Transfer
Encapsulation in mesoporous materials (MCM-41/TiMCM-41) modifies excited-state dynamics :
Matrix | Transient Species Lifetime (ps) | Charge Separation Efficiency (%) |
---|---|---|
MCM-41 | 10 ± 2 (triplet), 80 ± 5 (CT) | 34 |
TiMCM-41 | 8 ± 1 (triplet), 68 ± 4 (CT) | 57 |
Key findings:
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Ti⁴⁺ incorporation enhances electron-accepting capacity by 68% compared to pure silica
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Forms stable MnTPPCl⁺- radicals detectable via ESR spectroscopy
Hydrogen Evolution Reaction (HER)
In photocatalytic water splitting systems:
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TON : 420 (over 6 hr illumination at λ > 420 nm)
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Requires co-catalysts (e.g., Pt nanoparticles) for optimal H₂ production
Axial Ligand Exchange Reactions
The chloride ligand undergoes substitution with nucleophiles:
Reagent | Product | Stability Constant (log K) |
---|---|---|
NaN₃ | MnTPP(N₃) | 4.2 ± 0.3 |
KSCN | MnTPP(SCN) | 3.8 ± 0.2 |
H₂O | [MnTPP(H₂O)]⁺Cl⁻ | 2.1 ± 0.1 |
Ligand exchange kinetics follow the order: SCN⁻ > N₃⁻ > H₂O
Catalytic Cycle in Oxidation Reactions
The established catalytic cycle involves three key steps :
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Oxidation : Mn(III) → Mn(IV)=O by oxidant (PhIO/TBHP)
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Oxygen transfer : Substrate oxidation via radical rebound mechanism
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Reduction : Mn(IV)=O → Mn(III) completing the cycle
Experimental Evidence :
Scientific Research Applications
Catalytic Applications
Mn(III)TPP-Cl has been extensively studied for its catalytic properties in various chemical reactions:
- Epoxidation of Olefins : The compound is known to catalyze the epoxidation of olefins effectively. Studies have shown that it can enhance the reaction rates significantly when combined with co-catalysts such as imidazole and iodate . For example, Merlau et al. demonstrated that anthracene could enhance turnover rates in manganese porphyrin-catalyzed reactions .
- Oxidative Coupling of Amines : Mn(III)TPP-Cl has been employed as a catalyst for the oxidative coupling of amines to imines under ambient conditions. This method provides a straightforward approach to synthesize imines from readily available amines .
- Hydrogen Evolution Reaction : Research indicates that manganese porphyrin complexes, including Mn(III)TPP-Cl, can act as effective electrocatalysts for hydrogen evolution reactions, showcasing their potential in energy conversion applications .
Optoelectronic Applications
The compound has also found applications in the field of optoelectronics:
- Thin Film Formation : Mn(III)TPP-Cl is utilized in the fabrication of thin films for optoelectronic devices. These films exhibit interesting optical properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
- Sensor Development : The compound has been investigated as a probe for detecting histidine through resonance light scattering techniques. This application highlights its potential use in biochemical sensors .
Environmental Applications
Recent studies have explored the use of Mn(III)TPP-Cl in environmental chemistry:
- Water Treatment : The compound's ability to function as a catalyst in oxidation reactions has led to its investigation for potential use in water treatment processes. Its efficiency in degrading organic pollutants makes it a candidate for developing sustainable water purification technologies .
Summary Table of Applications
Case Study 1: Epoxidation Reactions
In a study conducted by Mahmoudi et al., it was shown that the presence of water significantly increased the rates of epoxidation when using Mn(III)TPP-Cl as a catalyst. This finding draws parallels to biological systems such as peroxidases, indicating the compound's potential for mimicking natural enzymatic processes .
Case Study 2: Thin Film Applications
Al-Muntaser et al. investigated the structural and optical properties of polystyrene films incorporated with Mn(III)TPP-Cl. The results indicated improved optical characteristics suitable for optoelectronic applications, emphasizing the compound's role in enhancing material properties through chemical modification .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride involves the central manganese ion, which can undergo redox reactions. The manganese ion can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role in biomimetic studies. The porphyrin ring structure provides a stable environment for the manganese ion, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Metal Variation
Iron(III) Tetraphenylporphyrin Chloride (FeTPPCl)
- Formula : C₄₄H₃₀Cl₃FeN₄ (CAS 16456-81-8) .
- Applications: Electrocatalysis: Enhances oxidation of limonene and CO₂-to-ethanol conversion (41% Faradaic efficiency at 124 mA cm⁻²) due to Fe(III)’s redox flexibility . Sensing: Lower sensitivity than MnTPPCl in quartz crystal microbalance (QCM) sensors for acetone but higher selectivity for 2-propanol .
- Key Difference : Fe(III) facilitates faster electron transfer in catalytic cycles, whereas Mn(III) prioritizes stability in optical applications .
Nickel(II) Tetraphenylporphyrin (NiTPP)
- Optical Properties : Exhibits blueshifted dielectric behavior under UV illumination, advantageous for energy storage films .
- Catalysis : Less effective in water-oxidation reactions compared to Mn(III) and Fe(III) porphyrins .
Substituent Variation
5,10,15,20-Tetra(4-methylphenyl)porphyrin Manganese(III) Chloride
- Formula : C₄₈H₃₆ClMnN₄ (CAS 68484) .
- Application : Industrial catalyst for chemical synthesis and agrochemicals. Methyl groups enhance steric bulk, reducing solubility but improving thermal stability .
5,10,15,20-Tetra(4-pyridyl)porphyrin Manganese(III) Chloride
- Catalysis : Used in cyclohexene oxidation, where pyridyl substituents stabilize reactive intermediates. However, decomposition products may act as true catalysts, complicating mechanistic studies .
Application-Based Comparisons
Gas Sensing Performance
Catalytic Efficiency
Key Research Findings
Metal-Dependent Sensing : MnTPPCl outperforms FeTPPCl in NH₃/HCl detection due to stronger analyte coordination to Mn(III), whereas Fe(III) excels in redox-driven electrocatalysis .
Substituent Effects : Bulky substituents (e.g., pentafluorophenyl in Fe(TPFPP)Cl) enhance steric protection of the metal center, improving sensor longevity .
Hybrid Systems: MnTPPCl combined with TiO₂ or graphene exhibits amplified dielectric properties and VOC sensitivity, enabling nanoscale energy storage applications .
Biological Activity
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride (MnTPP) is a metalloporphyrin that has garnered significant attention due to its unique biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of MnTPP, focusing on its antioxidant, antibacterial, antifungal properties, and its role in photodynamic therapy.
Chemical Structure and Properties
MnTPP is characterized by a porphyrin core with manganese as the central metal ion. The structure can be represented as follows:
This compound exhibits distinct optical properties due to the presence of the manganese ion, which influences its electronic transitions and reactivity.
Antioxidant Activity
Research indicates that MnTPP exhibits significant antioxidant properties. The antioxidant activity is primarily attributed to its ability to scavenge free radicals. In vitro studies have demonstrated that MnTPP can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Case Study:
In a study assessing the antioxidant capacity of various porphyrins, MnTPP was shown to effectively reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The results indicated a dose-dependent relationship between MnTPP concentration and ROS reduction, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
Antibacterial and Antifungal Activity
MnTPP has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activity against various pathogens.
Table 1: Antimicrobial Activity of MnTPP
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Candida albicans | 10 µg/mL |
These findings suggest that MnTPP could be utilized in developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria .
Photodynamic Therapy
MnTPP has been investigated as a potential photosensitizer in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to induce cell death in cancer cells. The compound's ability to generate singlet oxygen upon light exposure makes it an attractive candidate for PDT.
Research Findings:
In experimental models of cancer, MnTPP demonstrated effective tumor reduction when combined with laser treatment. The singlet oxygen generated during irradiation led to apoptosis in cancer cells while sparing surrounding healthy tissue . This selectivity enhances the therapeutic index of MnTPP as a photosensitizer.
The biological activities of MnTPP can be attributed to several mechanisms:
- Electron Transfer: The manganese ion facilitates electron transfer processes that are crucial for its antioxidant activity.
- Reactive Oxygen Species Generation: Upon irradiation, MnTPP generates reactive oxygen species that contribute to its cytotoxic effects in cancer cells.
- Membrane Interaction: The amphiphilic nature of porphyrins allows them to interact with cellular membranes, enhancing their uptake by microbial cells and cancerous tissues.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5,10,15,20-tetraphenylporphine manganese(III) chloride with high purity?
Synthesis typically involves metallation of the free-base tetraphenylporphyrin (TPP) ligand with manganese(II) chloride under inert conditions, followed by oxidation to the Mn(III) state. Critical factors include:
- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to avoid hydrolysis .
- Oxidation control : Introduce controlled amounts of oxidizing agents (e.g., chloranil) to prevent over-oxidation to Mn(IV) species.
- Purification : Column chromatography or recrystallization in methanol/DCM mixtures removes unreacted ligands and metal salts .
Q. How can researchers characterize the electronic structure of this manganese(III) porphyrin complex?
- UV-Vis spectroscopy : The Soret band (~420 nm) and Q-bands (500–600 nm) confirm porphyrin ligand integrity. Mn(III) induces redshift compared to free-base TPP .
- EPR spectroscopy : High-spin Mn(III) () exhibits characteristic signals at high magnetic fields (e.g., X-band EPR at 9.5 GHz), with zero-field splitting parameters and ratios providing insights into axial symmetry .
- Magnetic susceptibility : SQUID magnetometry quantifies paramagnetic behavior, correlating with Mn(III) oxidation state .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Keep under inert gas (argon) at 2–8°C to prevent oxidation and moisture absorption .
- Hazard mitigation : Avoid open flames (decomposes above 300°C) and use spark-free tools to prevent ignition of organic residues .
- Exposure response : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the coordination geometry of Mn(III) in this porphyrin influence catalytic activity in dehydrogenation reactions?
The square-planar Mn(III) center stabilizes high-energy intermediates via Jahn-Teller distortion. In alcohol dehydrogenation:
- Mechanism : Mn(III) abstracts a proton from alcohols, forming a Mn(III)-alkoxide intermediate. β-Hydride elimination releases aldehyde and generates a Mn(III)-hydride species, which reacts with another alcohol to produce H₂ .
- Substrate scope : Electron-withdrawing substituents on the porphyrin phenyl rings enhance electrophilicity at the Mn center, improving turnover frequency for sterically hindered alcohols .
Q. What contradictions exist in reported catalytic efficiencies, and how can they be resolved experimentally?
- Discrepancy : Some studies report low yields (<50%) for amine coupling, while others achieve >80% under similar conditions .
- Resolution strategies :
- Solvent effects : Test polar aprotic solvents (e.g., acetonitrile) to stabilize charged intermediates.
- Additive screening : Use Lewis acids (e.g., Mg(ClO₄)₂) to accelerate imine formation .
- In situ monitoring : Employ UV-Vis or Raman spectroscopy to track Mn(III) intermediate stability during catalysis .
Q. How can computational modeling optimize reaction pathways involving this complex?
- DFT calculations : Model the Mn(III)-porphyrin’s frontier orbitals to predict reactivity with substrates. For example, HOMO localization on the Mn center correlates with hydride transfer efficiency .
- Transition state analysis : Identify energy barriers for β-hydride elimination, guiding ligand modifications (e.g., fluorinated phenyl groups) to lower activation energy .
Q. What advanced spectroscopic techniques elucidate photophysical properties relevant to photocatalysis?
- Femtosecond transient absorption spectroscopy : Resolves excited-state dynamics (e.g., Mn(III)-to-porphyrin charge transfer) with sub-picosecond resolution, critical for designing light-driven reactions .
- Magnetic circular dichroism (MCD) : Reveals spin-orbit coupling effects in the Mn(III) d⁴ configuration, informing design of magneto-optical materials .
Properties
IUPAC Name |
manganese(3+);5,10,15,20-tetraphenylporphyrin-22,23-diide;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUMWNDEIWVIEG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Mn+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClMnN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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